molecular formula C10H13BrClNO2 B8178380 4-Bromo-DL-phenylalanine methyl ester hcl

4-Bromo-DL-phenylalanine methyl ester hcl

Cat. No.: B8178380
M. Wt: 294.57 g/mol
InChI Key: MCYQWPUGHHRKME-UHFFFAOYSA-N
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Description

4-Bromo-DL-phenylalanine methyl ester hydrochloride is a synthetic compound with the molecular formula C10H13BrClNO2. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a bromine atom at the para position of the phenyl ring and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-DL-phenylalanine methyl ester hydrochloride typically involves the bromination of DL-phenylalanine followed by esterification and subsequent conversion to the hydrochloride salt. The general steps are as follows:

    Bromination: DL-phenylalanine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.

    Esterification: The brominated product is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group of the phenylalanine derivative into a methyl ester.

    Formation of Hydrochloride Salt: The final step involves the conversion of the esterified product into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-Bromo-DL-phenylalanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors with stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-DL-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-DL-phenylalanine methyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-DL-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-DL-phenylalanine methyl ester hydrochloride: Similar structure with a chlorine atom instead of bromine.

    DL-Phenylalanine methyl ester hydrochloride: Lacks the halogen substituent.

    4-Fluoro-DL-phenylalanine methyl ester hydrochloride: Contains a fluorine atom instead of bromine.

Uniqueness

4-Bromo-DL-phenylalanine methyl ester hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for specific research applications where these properties are desired .

Properties

IUPAC Name

methyl 2-amino-3-(4-bromophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYQWPUGHHRKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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